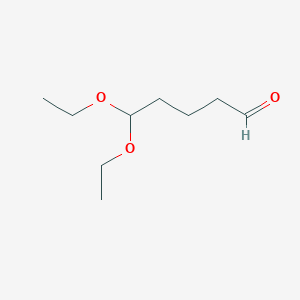

5,5-Diethoxypentanal

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-diethoxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-11-9(12-4-2)7-5-6-8-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESDQYPGTJOMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454592 | |

| Record name | 5,5-diethoxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79893-96-2 | |

| Record name | 5,5-diethoxypentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of 5,5 Diethoxypentanal As a C5 Building Block

In the realm of organic synthesis, the ability to introduce specific carbon fragments in a controlled manner is paramount. 5,5-Diethoxypentanal serves as a synthetic equivalent, or "synthon," for a five-carbon chain bearing aldehyde functionalities at both ends. Its strategic importance lies in its role as a stable and manageable form of glutaraldehyde (B144438), a reactive dialdehyde (B1249045) that can be prone to polymerization and other undesirable side reactions.

The diethyl acetal (B89532) group in 5,5-diethoxypentanal effectively "masks" one of the aldehyde groups, rendering it unreactive under a variety of conditions. This protection allows chemists to selectively react the free aldehyde at the other end of the molecule. This strategic masking is crucial in multi-step syntheses where precise control over reactivity is necessary to achieve the desired target molecule. The use of 5,5-diethoxypentanal as a C5 building block is particularly evident in the biomimetic synthesis of alkaloids, a class of naturally occurring compounds with significant physiological activity. nih.gov

Versatility Afforded by Its Protected and Unprotected Carbonyl Functionalities in Synthetic Pathways

Established Preparative Routes to 5,5-Diethoxypentanal

Historically, the synthesis of 5,5-diethoxypentanal has been centered around the protection of the aldehyde group of glutaraldehyde, followed by selective reactions. A common and established method involves the mono-protection of glutaraldehyde (51) to form 5,5-diethoxypentanal (55). wiley-vch.de This protected form allows for further chemical transformations without interference from the highly reactive aldehyde functional groups.

One well-documented application of 5,5-diethoxypentanal is in the Pictet-Spengler condensation. researchgate.netresearchgate.net In this reaction, 5,5-diethoxypentanal is reacted with a cyclic amine under neutral conditions. researchgate.netresearchgate.net This key step leads to the formation of bridged β-carboline analogs, which can be further cyclized to create novel pentacyclic systems. researchgate.netresearchgate.net For instance, a solution of tryptamine (B22526) and 5,5-diethoxypentanal in methanol (B129727) can be stirred at room temperature, followed by reduction with sodium borohydride (B1222165) to yield the desired product. uva.nl

Another established use of 5,5-diethoxypentanal is in the synthesis of dimeric tetrahydro-β-carbolines, which act as bivalent receptor ligands. uva.nl The synthesis involves the reaction of tryptamine with 5,5-diethoxypentanal, followed by a reduction step. uva.nl This demonstrates the utility of 5,5-diethoxypentanal as a versatile building block in the construction of complex molecular architectures.

Exploration of Novel Synthetic Approaches Towards 5,5-Diethoxypentanal

Recent research has focused on developing new and more efficient synthetic strategies for compounds like 5,5-diethoxypentanal and its derivatives. While specific novel syntheses for 5,5-diethoxypentanal itself are not extensively detailed in the provided results, the broader context of organic synthesis points towards several innovative methodologies that could be applied.

Furthermore, the development of catalytic methods for various organic transformations is a significant area of research. rsc.orgnih.gov These methods often utilize transition metal catalysts or organocatalysts to achieve high selectivity and efficiency under mild reaction conditions. rsc.orgnih.gov The application of such catalytic systems could offer a more streamlined and atom-economical route to 5,5-diethoxypentanal compared to traditional stoichiometric methods.

Green Chemistry Principles in 5,5-Diethoxypentanal Synthesis

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. matanginicollege.ac.inresearchgate.netqut.edu.au This involves considering factors such as atom economy, the use of catalysts, and the choice of solvents. matanginicollege.ac.innih.gov

Maximization of Atom Economy in 5,5-Diethoxypentanal Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. savemyexams.comskpharmteco.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. chemistry-teaching-resources.comkccollege.ac.in In the context of 5,5-diethoxypentanal synthesis, maximizing atom economy would involve designing a synthetic route where the majority of the atoms from the starting materials are incorporated into the final product. skpharmteco.comacs.org This principle encourages the development of synthetic methods that are not only efficient in terms of yield but also in the utilization of resources. jocpr.com

Development of Catalytic Methods for 5,5-Diethoxypentanal Synthesis

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. matanginicollege.ac.incjcatal.com The development of catalytic methods for the synthesis of 5,5-diethoxypentanal could lead to more sustainable processes. rsc.orgnih.gov For instance, employing a catalyst could reduce the need for stoichiometric reagents, which often generate significant waste. rsc.org Research into various catalytic systems, including those based on earth-abundant metals or biocatalysts, is a promising avenue for greener chemical production. rsc.orgnih.gov

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute a large portion of the waste generated in a chemical process. nih.gov Environmentally benign solvents such as water, supercritical fluids like CO2, ionic liquids, and bio-solvents are being explored as alternatives to traditional volatile organic compounds. jetir.orgmdpi.comwikipedia.org For the synthesis of 5,5-diethoxypentanal, employing a greener solvent or even conducting the reaction under solvent-free conditions could significantly reduce its environmental footprint. nih.govrsc.org Solvent-free reactions, where possible, offer an ideal green chemistry scenario by completely eliminating solvent-related waste. nih.gov

Reactivity and Transformational Chemistry of 5,5 Diethoxypentanal

Electrophilic and Nucleophilic Reactivity Profiles of 5,5-Diethoxypentanal

The general reactivity of 5,5-diethoxypentanal is summarized in the table below:

| Functional Group | Type of Reactivity | Common Reactions |

| Aldehyde | Electrophilic | Nucleophilic addition, Condensation, Oxidation |

| Diethoxy Acetal (B89532) | Nucleophilic (oxygen atoms) | Hydrolysis (under acidic conditions to reveal the aldehyde) |

This table provides a simplified overview of the reactivity of 5,5-Diethoxypentanal.

Condensation Reactions Involving 5,5-Diethoxypentanal

Condensation reactions are a cornerstone of organic synthesis, and 5,5-diethoxypentanal is a valuable participant in several such transformations. masterorganicchemistry.com These reactions typically involve the aldehyde functionality, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline skeletons, which are common cores in many natural products and pharmaceutically active compounds. wikipedia.orgdepaul.edu This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution and ring closure.

5,5-Diethoxypentanal has been successfully employed in Pictet-Spengler reactions. For instance, its reaction with a cyclic tryptamine (B22526) derivative under neutral conditions in toluene (B28343) has been reported to yield a diastereomeric mixture of bridged tetrahydro-β-carbolines. sci-hub.se This specific transformation highlights the utility of 5,5-diethoxypentanal in creating complex, bridged alkaloid-like structures. researchgate.netresearchgate.netresearchgate.net The reaction of tryptamine with 5,5-diethoxypentanal under specific conditions can lead to the formation of Nazlinine analogues. uva.nl

A notable example is the synthesis of bridged β-carbolines, where the Pictet-Spengler condensation is a key step. researchgate.net The use of 5,5-diethoxypentanal in this context leads to a bridged analog that can be further cyclized to form a new pentacyclic system. researchgate.netresearchgate.netmolaid.com

Beyond the Pictet-Spengler reaction, the aldehyde group of 5,5-diethoxypentanal can participate in other condensation reactions. While specific examples in the literature are less common than its use in Pictet-Spengler reactions, its fundamental reactivity suggests potential for aldol-type condensations and other related transformations. The acetal functionality can be deprotected under acidic conditions to reveal a second aldehyde group, opening up possibilities for intramolecular condensations or reactions with other nucleophiles. For instance, after deprotection, the resulting dialdehyde (B1249045) can undergo intramolecular aldol (B89426) condensation to form cyclic products. masterorganicchemistry.com

Cyclization Reactions Initiated by 5,5-Diethoxypentanal

The structure of 5,5-diethoxypentanal is well-suited for initiating cyclization reactions, leading to the formation of various heterocyclic and carbocyclic rings. These reactions often take advantage of both the aldehyde and the latent second carbonyl group.

A key strategy involves the initial reaction of the aldehyde group, followed by deprotection of the acetal and subsequent intramolecular cyclization. For example, a Pictet-Spengler reaction product derived from 5,5-diethoxypentanal can undergo acid-catalyzed deprotection of the diethyl acetal. sci-hub.se In a non-aqueous solvent like dichloromethane (B109758), this can lead to the formation of an enamine, which is a bridged analogue of the natural product Arborescidine B. sci-hub.se If the deprotection is carried out in an aqueous acidic medium, a different cyclization pathway can occur. sci-hub.se This demonstrates how the choice of reaction conditions can direct the cyclization pathway of intermediates derived from 5,5-diethoxypentanal.

The versatility of this substrate is further highlighted in the synthesis of complex tetrahydro-β-carboline alkaloids like Arborescidine B and Arborescidine C. sci-hub.se The initial Pictet-Spengler condensation with an indolylpiperidine substrate and 5,5-diethoxypentanal under neutral conditions affords a diastereomeric mixture which can be subsequently cyclized. sci-hub.se

Role of 5,5-Diethoxypentanal in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. wikipedia.orgbeilstein-journals.org The dual functionality of 5,5-diethoxypentanal makes it a potentially valuable component in MCRs.

While specific, named MCRs prominently featuring 5,5-diethoxypentanal are not extensively documented in dedicated studies, its chemical nature lends itself to such strategies. For example, a reaction involving an amine, 5,5-diethoxypentanal, and a third component like an isocyanide or a β-ketoester could potentially lead to diverse heterocyclic scaffolds in a single step. The aldehyde would participate in the initial condensation, and the acetal could be a handle for post-MCR transformations. nih.gov

Mechanistic Investigations of 5,5-Diethoxypentanal Transformations

The transformations of 5,5-diethoxypentanal are governed by well-established reaction mechanisms. The Pictet-Spengler reaction, a key transformation, proceeds through the initial formation of a Schiff base between the amine and the aldehyde of 5,5-diethoxypentanal. wikipedia.org This is followed by protonation to form an electrophilic iminium ion. The electron-rich aromatic ring of the tryptamine derivative then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form a spirocyclic intermediate. wikipedia.org Subsequent rearrangement and proton loss restore aromaticity and yield the tetrahydro-β-carboline product. wikipedia.org

In the context of post-Pictet-Spengler cyclizations, the mechanism involves the deprotection of the diethoxy acetal under acidic conditions to generate a second aldehyde functionality. sci-hub.se This newly formed aldehyde can then undergo intramolecular reactions. For instance, the formation of an enamine from the piperidine (B6355638) nitrogen and the newly formed aldehyde is a key mechanistic step in the synthesis of certain bridged alkaloids. sci-hub.se The stereochemical outcome of these reactions, such as the cis/trans ratio of the products from the Pictet-Spengler condensation, is influenced by the reaction conditions and the nature of the substrates. sci-hub.se

Elucidation of Reaction Pathways and Intermediates

The transformational chemistry of 5,5-diethoxypentanal has been notably explored in the context of the Pictet-Spengler reaction, a powerful method for constructing tetrahydro-β-carboline and related heterocyclic systems. researchgate.netuva.nl In these reaction pathways, 5,5-diethoxypentanal serves as a key building block, providing a five-carbon chain that can be annulated onto a β-arylethylamine, such as tryptamine.

A common reaction pathway commences with the condensation of the primary amine of a compound like tryptamine with the aldehyde group of 5,5-diethoxypentanal. This typically proceeds under neutral or acidic conditions. uva.nl The initial condensation forms a Schiff base or an iminium ion intermediate. This electrophilic intermediate is then attacked by the electron-rich indole (B1671886) ring at the C-2 position, leading to the formation of a new six-membered ring and establishing the core tetrahydro-β-carboline structure.

In a well-documented application, the Pictet-Spengler reaction between a substituted piperidine and 5,5-diethoxypentanal under neutral conditions in toluene was shown to produce a diastereomeric mixture of acetal-containing tetrahydro-β-carbolines. researchgate.net Deprotection of the acetal group under acidic conditions in a non-aqueous solvent like dichloromethane led to the formation of an enamine intermediate, which is a bridged analogue of the natural product Arborescidine B. researchgate.net However, when the deprotection is catalyzed by acid in an aqueous solvent, the reaction proceeds further. researchgate.net

The use of 5,5-diethoxypentanal in the synthesis of new heterocyclic bridged ring systems has been a key strategy. researchgate.netresearchgate.net The initial Pictet-Spengler condensation yields a bridged analog which retains the diethoxy group. This intermediate can then undergo further ring closure to form novel pentacyclic systems. researchgate.net

A summary of key intermediates and products in reactions involving 5,5-diethoxypentanal is presented below:

| Reactant(s) | Key Intermediate(s) | Final Product(s) | Reaction Type |

| Tryptamine, 5,5-Diethoxypentanal | Schiff base/Iminium ion, Acetal-protected tetrahydro-β-carboline | Tetrahydro-β-carboline derivatives | Pictet-Spengler |

| Indolylpiperidine, 5,5-Diethoxypentanal | Diastereomeric acetal intermediates | Bridged enamine (Arborescidine B analogue) | Pictet-Spengler & Cyclization |

| Cyclic amine, 5,5-Diethoxypentanal | Bridged acetal analogue | New pentacyclic systems | Pictet-Spengler & Cyclization |

It is important to note that the nature of the intermediates and the final products can be highly dependent on the reaction conditions, including the solvent and the nature of the acid catalyst. researchgate.net

Analysis of Transition State Structures and Energetics

A thorough understanding of reaction pathways necessitates an analysis of the transition state structures and their associated energetics. While specific computational studies detailing the transition states for reactions of 5,5-diethoxypentanal are not extensively available, general principles from studies of analogous Pictet-Spengler reactions can provide valuable insights. depaul.edunih.gov

The key steps in the Pictet-Spengler reaction, namely the formation of the iminium ion and the subsequent intramolecular cyclization, each proceed through a distinct transition state. The transition state is the highest energy point along the reaction coordinate and its stability directly influences the reaction rate. numberanalytics.com

For the initial condensation, the transition state involves the approach of the amine nucleophile to the carbonyl carbon of the aldehyde. The subsequent cyclization step, which is often rate-determining, involves a highly ordered transition state where the indole ring attacks the electrophilic iminium ion. The geometry of this transition state is crucial for determining the stereoselectivity of the reaction, particularly when chiral substrates or catalysts are involved. numberanalytics.com

Computational methods such as Density Functional Theory (DFT) are powerful tools for modeling these transition states and calculating their energies. numberanalytics.comunipi.itrsc.org Such studies on related systems have shown that the stability of the transition state is influenced by several factors, including:

Steric Effects: The spatial arrangement of substituents on both the β-arylethylamine and the aldehyde can lead to steric hindrance in the transition state, affecting its energy. numberanalytics.com

Electronic Effects: The electron-donating or withdrawing nature of substituents on the aromatic ring influences its nucleophilicity and thus the energy of the cyclization transition state. numberanalytics.com

Solvent Effects: The solvent can stabilize or destabilize the charged intermediates and transition states through solvation. numberanalytics.com

Applications of 5,5 Diethoxypentanal in Complex Molecule Synthesis

5,5-Diethoxypentanal as a Key Intermediate for Diversified Chemical Scaffolds

The bifunctional nature of 5,5-diethoxypentanal makes it a valuable starting material for creating a wide array of chemical structures. The presence of both a reactive aldehyde and a stable acetal (B89532) allows for sequential transformations, enabling the introduction of complexity in a controlled manner. This has been demonstrated in the synthesis of various heterocyclic and polycyclic systems. researchgate.netuva.nl

Construction of Heterocyclic Ring Systems Utilizing 5,5-Diethoxypentanal

A significant application of 5,5-diethoxypentanal lies in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. uou.ac.innih.govbeilstein-journals.org The aldehyde functionality readily participates in cyclization reactions, while the acetal can be deprotected at a later stage to reveal a second aldehyde for further elaboration.

Synthesis of Bridged β-Carboline Derivatives

The Pictet-Spengler condensation is a powerful reaction for the synthesis of β-carboline frameworks. utm.my Researchers have utilized 5,5-diethoxypentanal in a Pictet-Spengler condensation under neutral conditions with a cyclic amine to generate bridged β-carboline analogs. researchgate.netresearchgate.net This reaction serves as a key step in a concise synthetic route to these complex structures. The resulting bridged analog contains a latent aldehyde group from the diethyl acetal, which can be used for subsequent ring closures. researchgate.net

Formation of Novel Pentacyclic Systems

The bridged β-carboline derivatives synthesized from 5,5-diethoxypentanal can be further transformed into novel pentacyclic systems. researchgate.netresearchgate.net Following the initial Pictet-Spengler condensation, deprotection of the acetal group unmasks the second aldehyde functionality. This aldehyde can then undergo an intramolecular cyclization, leading to the formation of a new ring and, consequently, a complex pentacyclic architecture. uva.nl

Derivatization Towards Complex Tricyclic Architectures

The versatility of 5,5-diethoxypentanal extends to the synthesis of complex tricyclic systems. For instance, a 5-aza analogue of Ramelteon, a novel tricyclic 1,6,7,8-tetrahydro-2H-cyclopenta[b]furo[3,2-d]pyridine derivative, has been synthesized. researchgate.net This synthesis highlights the utility of the bifunctional nature of 5,5-diethoxypentanal in building complex, fused ring systems.

Applications in the Synthesis of Natural Product Analogues (e.g., Ramelteon, Arborescidine)

The strategic use of 5,5-diethoxypentanal has proven valuable in the synthesis of analogues of natural products. For example, its application in the synthesis of bridged β-carbolines provides a pathway to structures related to the natural product arborescidine B. uva.nl Specifically, deprotection of a bridged intermediate under non-aqueous acidic conditions can yield a bridged analogue of arborescidine B. uva.nl Furthermore, while not a direct synthesis of Ramelteon itself, the synthesis of its 5-aza analogue demonstrates the potential of 5,5-diethoxypentanal in accessing structurally related and potentially bioactive molecules. researchgate.netresearchgate.netwikipedia.org

Stereoselective Synthesis Employing 5,5-Diethoxypentanal

Beyond its use in constructing complex ring systems, 5,5-diethoxypentanal can also be employed in stereoselective synthesis. The aldehyde functionality allows for the introduction of new stereocenters in a controlled manner. For example, the Julia-Kocienski olefination, a method for the stereoselective synthesis of trans-1,2-disubstituted alkenes, utilizes aldehydes as one of the key reactants. organic-chemistry.org By reacting metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes like 5,5-diethoxypentanal, it is possible to achieve good yields and high stereoselectivity for the trans-alkene product. organic-chemistry.org This highlights the potential of 5,5-diethoxypentanal in synthetic strategies where precise control over stereochemistry is crucial. researchgate.netnih.govnih.govbeilstein-journals.org

Retrosynthetic Analysis Involving 5,5 Diethoxypentanal

Disconnection Strategies for Target Molecules Incorporating 5,5-Diethoxypentanal Moieties

The retrosynthetic disconnection of a target molecule (TM) containing a fragment derived from 5,5-diethoxypentanal hinges on recognizing the structural motif that this building block can form. The key is to identify a five-carbon chain where one terminus could originate from the aldehyde and the other from the acetal (B89532).

A primary disconnection strategy involves cleaving bonds formed by the reaction of the aldehyde group. For instance, in molecules synthesized via the Pictet-Spengler reaction, a key disconnection breaks the C-N and C-C bonds of the newly formed heterocyclic ring, revealing tryptamine (B22526) and 5,5-diethoxypentanal as precursor fragments. researchgate.netnumberanalytics.com This is a powerful strategy as it simplifies a complex polycyclic system into two more manageable, independently synthesizable units. researchgate.netnih.gov

Another common disconnection point is the carbon-carbon bond adjacent to the latent carbonyl group (the acetal). This is particularly relevant in the synthesis of substituted tetrahydropyran (B127337) (THP) rings or linear polyether chains. whiterose.ac.uknih.govmdpi.com The disconnection would correspond to a nucleophilic addition to the aldehyde or an equivalent electrophile.

Table 1: Disconnection Strategies and Corresponding Forward Reactions

| Target Molecule Substructure | Disconnection Point | Forward Synthetic Reaction | Precursors |

| Tetrahydro-β-carboline | C-N and C-C bonds of the piperidine (B6355638) ring | Pictet-Spengler Reaction researchgate.netnumberanalytics.comjh.edu | Tryptamine derivative and 5,5-Diethoxypentanal |

| Substituted Tetrahydropyran | C-O and C-C bonds of the THP ring | Intramolecular Oxa-Michael Addition or Prins Cyclization nih.govmdpi.com | A δ-hydroxy-α,β-unsaturated ester/ketone (derived from 5,5-diethoxypentanal) |

| Polyether Chain | C-C bond formation | Suzuki-Miyaura Coupling or other cross-coupling reactions oup.comnii.ac.jp | A vinyl or aryl halide/triflate and an organoborane (fragments derived from 5,5-diethoxypentanal) |

| 1,5-Dicarbonyl derivative | C2-C3 or C3-C4 bond | Aldol (B89426) or Claisen-type condensation | Smaller carbonyl-containing fragments |

Functional Group Interconversions (FGIs) Leading to 5,5-Diethoxypentanal Precursors

Functional Group Interconversion (FGI) is a fundamental strategy in retrosynthesis where one functional group is converted into another to facilitate a key bond-forming reaction or to reveal a more readily available starting material. imperial.ac.ukscribd.com The synthesis of 5,5-diethoxypentanal itself relies on key FGI steps, starting from simpler precursors.

The most direct precursor to 5,5-diethoxypentanal is pentanedial, more commonly known as glutaraldehyde (B144438). wikipedia.org The key FGI is the selective protection of one of the two aldehyde groups as a diethyl acetal. However, due to the propensity of glutaraldehyde to polymerize and hydrate (B1144303) in solution, the synthesis often starts from precursors where the aldehyde functionalities are masked or are generated in situ. wikipedia.org

Common precursors to the five-carbon backbone of glutaraldehyde include cyclopentene (B43876) or derivatives of glutaric acid.

From Cyclopentene: Industrial synthesis can involve the oxidation of cyclopentene. wikipedia.org This represents an FGI where a C=C double bond is oxidatively cleaved to form two aldehyde groups.

From Glutaric Acid Derivatives: Glutaric acid or its esters can be reduced to the corresponding diol (pentane-1,5-diol). A subsequent oxidation FGI, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield glutaraldehyde. imperial.ac.uk To achieve the mono-protected 5,5-diethoxypentanal, a selective protection strategy would be necessary, often starting from 5-hydroxypentanal (B1214607) or by reducing glutaric acid monoester chloride.

From Dihydropyran: Another efficient route starts from 2-alkoxy-3,4-dihydropyran. Hydroformylation followed by hydrolysis can yield glutaraldehyde precursors.

The crucial FGI in preparing 5,5-diethoxypentanal from these precursors is the acetalization of the aldehyde. This is typically achieved by treating the aldehyde with ethanol (B145695) in the presence of an acid catalyst. thieme-connect.com To achieve mono-protection, one might start with a precursor where one aldehyde is already masked, such as 5-oxopentanoic acid, which can be reduced and then protected.

Table 2: Key Functional Group Interconversions for 5,5-Diethoxypentanal Synthesis

| Starting Material | FGI Sequence | Intermediate(s) | Target Precursor |

| Cyclopentene | Oxidative Cleavage (e.g., Ozonolysis) | - | Glutaraldehyde wikipedia.org |

| Glutaric Acid | Reduction (e.g., with LiAlH₄) → Oxidation (e.g., with PCC) | Pentane-1,5-diol | Glutaraldehyde imperial.ac.uk |

| Pyridine | Reduction → Hydrolysis | Dihydropyridine | Glutaraldehyde |

| Glutaraldehyde | Selective Acetalization | Glutaraldehyde mono-diethyl acetal | 5,5-Diethoxypentanal thieme-connect.com |

| 5-Hydroxypentanal | Acetalization → Oxidation | 5,5-Diethoxypentan-1-ol | 5,5-Diethoxypentanal |

Strategic Planning for Convergent Syntheses Utilizing 5,5-Diethoxypentanal

A prime example of a convergent synthesis utilizing 5,5-diethoxypentanal is in the construction of complex alkaloids like rutaecarpine (B1680285) and its derivatives. researchgate.netnih.gov In this approach:

Fragment A Synthesis: A tryptamine derivative is prepared.

Fragment B (5,5-Diethoxypentanal): This C5 building block is used as is or is readily prepared.

Fragment Coupling: The tryptamine derivative and 5,5-diethoxypentanal are coupled in a Pictet-Spengler reaction. researchgate.net The reaction first involves the formation of an imine between the primary amine of tryptamine and the aldehyde of 5,5-diethoxypentanal. Subsequent acid-catalyzed cyclization (electrophilic aromatic substitution) forms the tetrahydro-β-carboline core.

Final Elaboration: The pendant acetal group can then be hydrolyzed to reveal the second aldehyde, which can participate in a further intramolecular cyclization to complete the polycyclic framework of the target molecule. researchgate.net

This strategy is convergent because the complex tryptamine backbone is synthesized independently of the C5 chain provided by 5,5-diethoxypentanal. They are only brought together in a key bond-forming cascade. researchgate.net

Computational and Theoretical Studies of 5,5 Diethoxypentanal Reactivity

Quantum Mechanical (QM) Investigations on 5,5-Diethoxypentanal Reaction Mechanisms

Quantum mechanical methods are fundamental to understanding the electronic structure of molecules and elucidating reaction pathways. nih.gov These methods can be used to calculate the energies of reactants, transition states, and products, providing a quantitative picture of reaction barriers and thermodynamics. nih.govscielo.org.mx Techniques like Density Functional Theory (DFT) and ab initio calculations are routinely applied to explore reaction mechanisms, such as nucleophilic additions to carbonyls or acetal (B89532) hydrolysis, both of which are relevant to the functional groups present in 5,5-diethoxypentanal. mdpi.comrsc.org However, a specific application of these QM methods to detail the reaction mechanisms of 5,5-diethoxypentanal is not documented in the available scientific literature.

Molecular Dynamics (MD) and Combined QM/MM Simulations for 5,5-Diethoxypentanal Systems

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecular systems, including conformational changes and interactions with solvents or other molecules. nih.govmdpi.comresearchgate.net This methodology is crucial for understanding how the flexibility of a molecule like 5,5-diethoxypentanal might influence its reactivity. frontiersin.org For more complex systems, such as an enzymatic reaction involving 5,5-diethoxypentanal, combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods would be the approach of choice. nih.gov This hybrid method allows for a high-level QM treatment of the reacting core while the larger environment (like a protein) is described with more computationally efficient MM force fields. nih.gov As with purely QM studies, there is no specific literature detailing MD or QM/MM simulations focused on 5,5-diethoxypentanal.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in 5,5-Diethoxypentanal Transformations

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions. By analyzing properties derived from the electronic structure, such as frontier molecular orbitals (HOMO-LUMO), electrostatic potentials, and various reactivity indices, chemists can often predict where and how a reaction will occur. mdpi.com For a molecule like 5,5-diethoxypentanal, this could involve predicting the regioselectivity of an enolate formation or the stereoselectivity of a nucleophilic attack on its aldehyde group. Machine learning approaches are also emerging as a powerful tool for predicting stereoselectivity. arxiv.orgmpg.de While the principles of these predictive methods are well-established nih.gov, their specific application to predict the reactivity, regioselectivity, and stereoselectivity of 5,5-diethoxypentanal transformations has not been reported.

Theoretical Elucidation of Non-Classical Reaction Pathways

Computational studies are particularly valuable for uncovering novel or "non-classical" reaction pathways that may not be intuitive from a traditional organic chemistry perspective. These can include pathways involving quantum tunneling or unusual transition states. While the study of non-classical reaction pathways is an active area of computational chemistry research, there are no published theoretical elucidations of such pathways for 5,5-diethoxypentanal.

Advanced Analytical Techniques in the Study of 5,5 Diethoxypentanal and Its Derivatives

Spectroscopic Characterization Methods (NMR, IR, MS) for Structural Elucidation of 5,5-Diethoxypentanal and its Reaction Products

Structural elucidation of 5,5-Diethoxypentanal and the products derived from its reactive aldehyde group relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 5,5-Diethoxypentanal.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5,5-Diethoxypentanal, a characteristic downfield signal is expected for the aldehydic proton (-CHO) around 9.8 ppm, typically as a triplet due to coupling with the adjacent methylene (B1212753) group. The acetal (B89532) proton (-CH(OEt)₂) would appear around 4.5 ppm, also as a triplet. The methylene groups of the ethyl fragments and the pentanal backbone would resonate in the upfield region, with their splitting patterns revealing their connectivity. sigmaaldrich.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms and their functional type. libretexts.org The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield around 202 ppm. The acetal carbon is also characteristically downfield, expected near 103 ppm. Other sp³ hybridized carbons of the ethyl and pentyl chains appear in the upfield region (15-70 ppm). careerendeavour.comsavemyexams.comceitec.cz

Predicted NMR Data for 5,5-Diethoxypentanal

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Aldehyde (-C HO ) | ~9.8 ppm (t, 1H) | ~202.5 ppm |

| Acetal (-C H(OEt)₂) | ~4.5 ppm (t, 1H) | ~103.0 ppm |

| Ethyl (-OC H₂CH₃) | ~3.5-3.7 ppm (q, 4H) | ~61.0 ppm |

| Ethyl (-OCH₂C H₃) | ~1.2 ppm (t, 6H) | ~15.3 ppm |

| Pentanal Chain (-C H₂CHO) | ~2.5 ppm (dt, 2H) | ~43.5 ppm |

| Pentanal Chain (-CH₂C H₂CH₂) | ~1.7 ppm (m, 2H) | ~21.5 ppm |

| Pentanal Chain (-C H₂CH(OEt)₂) | ~1.6 ppm (m, 2H) | ~32.0 ppm |

| Note: Predicted values are based on standard chemical shift ranges. sigmaaldrich.comchemicalbook.comlibretexts.org Actual values may vary based on solvent and other experimental conditions. 't' denotes triplet, 'q' denotes quartet, 'dt' denotes doublet of triplets, 'm' denotes multiplet. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. libretexts.org For 5,5-Diethoxypentanal, the spectrum would be dominated by absorptions characteristic of the aldehyde and ether (acetal) functionalities.

A strong, sharp absorption band between 1720-1740 cm⁻¹ is indicative of the C=O stretch of the aliphatic aldehyde. msu.edu Another key feature for aldehydes is the C-H stretching vibration of the aldehyde proton, which typically appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. msu.edu The presence of the diethyl acetal group would be confirmed by strong C-O stretching bands in the fingerprint region, typically between 1050-1150 cm⁻¹. specac.com

Characteristic IR Absorption Bands for 5,5-Diethoxypentanal

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong, Sharp |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium to Weak |

| Acetal/Ether | C-O Stretch | 1150 - 1050 | Strong |

| Alkane | C-H Stretch | 2960 - 2850 | Strong |

| Source: Based on standard IR correlation tables. msu.eduspecac.com |

When 5,5-Diethoxypentanal undergoes reaction, such as reduction to 5,5-diethoxypentan-1-ol, IR spectroscopy provides clear evidence of the transformation. The characteristic aldehyde C=O stretch at ~1725 cm⁻¹ would disappear, and a broad O-H stretching band would appear around 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure. chim.lu For 5,5-Diethoxypentanal (MW: 174.24), the molecular ion peak (M⁺) at m/z 174 might be observed, although it could be weak due to the instability of aldehydes and acetals under electron ionization (EI).

A highly characteristic fragmentation pathway for acetals is the loss of an alkoxy group (-OCH₂CH₃) to form a stable oxonium ion. Therefore, a prominent peak at m/z 129 (M - 45) would be expected. Subsequent fragmentations could involve the loss of ethylene (B1197577) or other neutral molecules. The aldehyde functionality can also direct fragmentation, leading to characteristic peaks.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating 5,5-Diethoxypentanal from starting materials, byproducts, and solvents, thereby assessing its purity. They are also invaluable for monitoring the progress of reactions involving this compound. cdc.gov

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile compounds like 5,5-Diethoxypentanal and other acetals. oup.comcolab.ws It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. savemyexams.com

For purity assessment, a sample is injected into the GC, and the resulting chromatogram shows peaks corresponding to each component. The area of the peak for 5,5-Diethoxypentanal relative to the total area of all peaks gives a measure of its purity. The choice of column is critical; a mid-polarity column (e.g., one with a stationary phase like 5% phenyl-polysiloxane) is often suitable for analyzing compounds with mixed functionality like aldehydes and ethers. nih.govresearchgate.net

GC is also an effective tool for reaction monitoring. Small aliquots can be taken from a reaction mixture over time and analyzed to track the disappearance of the 5,5-Diethoxypentanal peak and the appearance of product peaks. savemyexams.com This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. However, challenges can arise, such as the thermal instability of some derivatives or the appearance of "ghost peaks" if injection conditions are not optimized. specac.com

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile aldehydes, HPLC is a versatile alternative, particularly for reaction products of 5,5-Diethoxypentanal that may be less volatile or thermally sensitive. dnacih.com Since the aldehyde and acetal groups lack a strong chromophore for UV detection, direct analysis can be challenging. A common strategy to enhance detection sensitivity is derivatization. mdpi.com

Aldehydes can be reacted with a labeling agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a brightly colored hydrazone derivative. nifc.gov.vn This derivative can be easily detected and quantified at a specific wavelength (e.g., 360 nm) using a standard HPLC-UV system. nifc.gov.vnresearchgate.net This approach is widely used for quantifying trace levels of aldehydes. cdc.gov

By derivatizing aliquots from a reaction mixture, HPLC can be used to monitor the consumption of 5,5-Diethoxypentanal. This method is particularly useful in complex reaction matrices where GC might be problematic. Reversed-phase columns (e.g., C18 or a more polar-compatible cyano (CN) column) are typically used, with a mobile phase consisting of a mixture like acetonitrile (B52724) and water. dnacih.comnifc.gov.vn

Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Typical Mobile Phase / Carrier Gas | Detection Method | Application |

| GC | Mid-polarity (e.g., 5% phenyl polysiloxane) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment, reaction monitoring of volatile products. researchgate.net |

| HPLC | Reversed-Phase C18 or Cyano (CN) | Acetonitrile/Water Gradient | UV-Vis (after DNPH derivatization) | Purity assessment, reaction monitoring of non-volatile derivatives. dnacih.comnifc.gov.vn |

Q & A

Q. What are the recommended synthetic routes for 5,5-diethoxypentanal, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves acetalization of pentanal with ethanol under acidic catalysis. Optimize molar ratios (e.g., 1:2 pentanal:ethanol) and temperature (60–80°C) to favor kinetic control. Monitor progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify using fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements may require inert atmospheres (N₂) to suppress side oxidation .

Q. Which spectroscopic techniques are critical for characterizing 5,5-diethoxypentanal, and what key peaks should researchers prioritize?

- Methodological Answer :

- NMR : In H NMR, prioritize acetal proton signals (δ 4.5–5.5 ppm) and ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for CH₂). C NMR should show acetal carbons (δ 90–100 ppm).

- IR : Confirm C-O-C stretching (1100–1250 cm⁻¹) and aldehyde C=O (absent due to acetal protection).

- Mass Spectrometry : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy groups). Cross-validate with computational tools like Gaussian for predicted spectra .

Q. What safety protocols should be followed when handling 5,5-diethoxypentanal in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) due to potential irritancy (similar to structurally related acetals; see SDS guidelines for 5,5-dimethylhydantoin ).

- Store under nitrogen in amber glass to prevent hydrolysis. Avoid strong oxidizers (risk of exothermic decomposition).

- Dispose via approved organic waste streams; consult local regulations for acetal derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity or stability of 5,5-diethoxypentanal in complex reaction environments?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model hydrolysis kinetics or acid-catalyzed degradation pathways.

- Use molecular dynamics (MD) simulations to study solvent interactions (e.g., ethanol/water mixtures). Tools like AutoDock Vina or HADDOCK may predict binding affinities if studying enzyme interactions (e.g., hydrolases) .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or variable yields) during synthesis?

- Methodological Answer :

- Hypothesis Testing : Replicate reactions with controlled variables (e.g., humidity, catalyst purity).

- Analytical Triangulation : Combine GC-MS, HPLC, and H NMR to identify trace impurities.

- Literature Comparison : Cross-reference with studies on analogous acetals (e.g., 5,5-dimethylhydantoin stability under acidic conditions ).

Q. How can researchers investigate the biological activity of 5,5-diethoxypentanal, such as protein binding or enzymatic inhibition?

- Methodological Answer :

- In Vitro Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding to target proteins (e.g., HMGB1, as in related studies on methylenedi-cresotic acid ).

- Cellular Models : Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., NF-κB inhibition in macrophage lines). Validate specificity via CRISPR knockouts or competitive binding assays .

Methodological Tables

| Technique | Application | Key Parameters |

|---|---|---|

| Column Chromatography | Purification of 5,5-diethoxypentanal | Silica gel (230–400 mesh), EtOAc/hexane (1:4) |

| DFT Calculations | Predicting hydrolysis pathways | B3LYP/6-31G*, solvent: water/ethanol |

| SPR Binding Assays | Protein interaction studies | Flow rate: 30 µL/min, KD calculation via Langmuir model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.